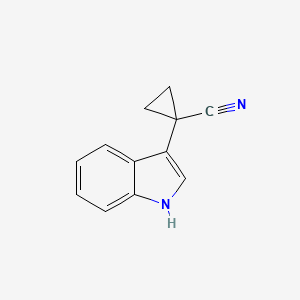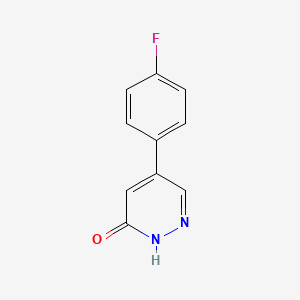
1-AMINO-5-METHOXY-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-AMINO-5-METHOXY-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID is a chemical compound that belongs to the class of indane derivatives Indane derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-AMINO-5-METHOXY-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate indane derivative as the starting material.
Functional Group Introduction:
Carboxylation: The final step involves the carboxylation of the indane ring to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-AMINO-5-METHOXY-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-AMINO-5-METHOXY-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-AMINO-5-METHOXY-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-Aminoindane-1-carboxylic acid: Similar in structure but lacks the methoxy group.
5-Methoxyindane-1-carboxylic acid: Similar in structure but lacks the amino group.
Indole derivatives: Share the indane ring structure but have different functional groups.
Uniqueness: 1-AMINO-5-METHOXY-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID is unique due to the presence of both amino and methoxy groups on the indane ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
1-amino-5-methoxy-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-15-8-2-3-9-7(6-8)4-5-11(9,12)10(13)14/h2-3,6H,4-5,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
CBFQGRGRYCFLRG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(CC2)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Bicyclo[2.2.1]heptane-2,5-diyldimethanamine](/img/structure/B8581712.png)



